molecular formula C14H12BrNO2S2 B284773 4-bromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one

4-bromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one

Cat. No.: B284773
M. Wt: 370.3 g/mol
InChI Key: NCLGKAGYNWJNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one is a complex organic compound with a unique structure that combines elements of chromene, thiopyrano, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core chromene structure, followed by the introduction of the thiopyrano and thiazole rings through cyclization reactions. Bromination is then carried out to introduce the bromine atom at the desired position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and bromination steps .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups .

Scientific Research Applications

10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated chromene derivatives and thiazole-containing molecules. Examples include:

  • 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one
  • 10-chloro-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one
  • 10-iodo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one .

Uniqueness

What sets 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one apart is its specific combination of functional groups and ring structures.

Properties

Molecular Formula

C14H12BrNO2S2

Molecular Weight

370.3 g/mol

IUPAC Name

4-bromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one

InChI

InChI=1S/C14H12BrNO2S2/c1-14-5-18-9-3-2-7(15)4-8(9)10(14)11-12(19-6-14)16-13(17)20-11/h2-4,10H,5-6H2,1H3,(H,16,17)

InChI Key

NCLGKAGYNWJNJI-UHFFFAOYSA-N

SMILES

CC12COC3=C(C1C4=C(NC(=O)S4)SC2)C=C(C=C3)Br

Canonical SMILES

CC12COC3=C(C1C4=C(NC(=O)S4)SC2)C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.